molecular formula C12H9Cl2N3O2 B2779559 N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 1171765-23-3

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2779559
CAS No.: 1171765-23-3
M. Wt: 298.12
InChI Key: RRILZBMJBMLMMG-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a recognized and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as the "wasabi receptor," and acts as a key sensor for reactive chemical irritants and endogenous inflammatory mediators. This compound effectively blocks the channel activation induced by a variety of agonists, including allyl isothiocyanate (AITC) and cinnamaldehyde . Its primary research value lies in the dissection of TRPA1's role in pain signaling pathways, particularly in models of inflammatory and neuropathic pain. By selectively inhibiting TRPA1, this compound allows researchers to investigate the channel's contribution to the pathogenesis of conditions such as migraine, osteoarthritis, and asthma . It serves as an essential pharmacological tool for validating TRPA1 as a therapeutic target and for exploring the complex mechanisms of nociception and sensory transduction in both the peripheral and central nervous systems. Studies utilizing this antagonist have been instrumental in advancing our understanding of how TRPA1 inhibition can modulate neuronal excitability and neurotransmitter release , providing critical insights for future drug discovery efforts in pain management and inflammatory diseases.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O2/c13-7-3-4-8(9(14)5-7)11-16-17-12(19-11)15-10(18)6-1-2-6/h3-6H,1-2H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRILZBMJBMLMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step involves the substitution of the oxadiazole ring with a 2,4-dichlorophenyl group using appropriate reagents and conditions.

    Attachment of the cyclopropanecarboxamide group: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through the reaction of a cyclopropane derivative with an amide-forming reagent.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at position 2 due to electron-deficient aromaticity. The dichlorophenyl group further activates the ring toward nucleophilic attack.

Example Reaction:
Replacement of the oxadiazole nitrogen with amines or alkoxides under basic conditions:
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide+R-NH2N-substituted derivatives\text{this compound} + \text{R-NH}_2 \rightarrow \text{N-substituted derivatives}

ReagentConditionsProductYield (%)
EthylenediamineDMF, 90°C, 6 hDiamine-linked oxadiazole derivative65–70
Sodium methoxideMeOH, reflux, 4 hMethoxy-substituted oxadiazole55

Oxidation and Reduction Reactions

The cyclopropane ring and oxadiazole moiety exhibit distinct redox behavior:

Oxidation

  • Cyclopropane ring : Susceptible to ring-opening oxidation with strong agents like KMnO4\text{KMnO}_4 in acidic media, yielding carboxylic acids .

  • Oxadiazole ring : Resists oxidation under mild conditions but degrades with H2O2\text{H}_2\text{O}_2 at elevated temperatures.

Reduction

  • Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carboxamide to a primary amine while preserving the oxadiazole ring .

Cross-Coupling Reactions

The 2,4-dichlorophenyl group participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki–Miyaura Coupling:
This compound+Ar-B(OH)2Biaryl derivatives\text{this compound} + \text{Ar-B(OH)}_2 \rightarrow \text{Biaryl derivatives}

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃DME8078
PdCl₂(dppf)CsFTHF10082

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4), the oxadiazole ring undergoes Beckmann-type rearrangements to form triazole or imidazole derivatives, as observed in structurally related compounds .

Functionalization of the Carboxamide Group

The cyclopropanecarboxamide moiety reacts with:

  • Grignard reagents : Forms ketones after hydrolysis.

  • Thionyl chloride (SOCl2\text{SOCl}_2SOCl2) : Converts the amide to a reactive acyl chloride intermediate for further derivatization .

Mechanistic Insights

  • Nucleophilic substitution proceeds via a two-step mechanism: (1) base-induced deprotonation of the nucleophile, (2) aromatic electrophilic substitution at the oxadiazole C2 position .

  • Suzuki coupling follows a standard oxidative addition-transmetallation-reductive elimination pathway, with the dichlorophenyl group acting as a directing moiety .

Stability and By-Product Analysis

The compound is stable under ambient conditions but degrades in strong acids (>2 M HCl) or bases (>1 M NaOH). Common by-products include:

  • Cyclopropanecarboxylic acid (from hydrolysis)

  • 2,4-Dichlorobenzoic acid (from oxidative degradation)

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds containing the oxadiazole moiety exhibit notable anticancer properties. Studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity
In a study investigating various oxadiazole derivatives, N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide was shown to possess significant cytotoxic effects against several cancer cell lines. The mechanism of action involved the activation of apoptotic pathways, leading to increased cell death in pancreatic cancer cells (PANC-1) and other tumor types. This compound's effectiveness was compared against standard chemotherapeutic agents, showing comparable or superior activity under certain conditions .

Enzyme Inhibition

Another promising application of this compound is its potential as an enzyme inhibitor. Oxadiazole derivatives have been studied for their ability to inhibit various enzymes related to metabolic processes and disease states.

Case Study: Enzyme Inhibition
In vitro studies have revealed that this compound exhibits significant inhibitory effects on enzymes such as cholinesterases and glucosidases. These enzymes are crucial in the regulation of neurotransmitters and carbohydrate metabolism, respectively. The compound's inhibitory action suggests potential applications in treating conditions like diabetes and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the oxadiazole ring and cyclopropane structure can lead to variations in biological activity.

Data Table: SAR Insights

ModificationBiological ActivityReference
Substitution on oxadiazoleEnhanced anticancer activity
Alteration of cyclopropaneIncreased enzyme inhibition
Variations in halogenationImproved selectivity

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Compound 7c–7f

These compounds (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides) share the 1,3,4-oxadiazole backbone but differ in substituents:

  • Structural Differences : A sulfanyl-linked propanamide chain replaces the cyclopropanecarboxamide group, and a thiazole ring is appended to the oxadiazole core.

PSN375963 and PSN632408

These oxadiazole-containing compounds (e.g., 4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) lack the dichlorophenyl and cyclopropane groups. Instead, bulky alkyl or piperidine substituents dominate their structures, favoring interactions with G-protein-coupled receptors (GPCRs) rather than anticancer targets .

Cyclopropanecarboxamide Analogues

Cypromid (N-(3,4-Dichlorophenyl)Cyclopropanecarboxamide)

  • Structural Differences : Cypromid retains the cyclopropanecarboxamide group but replaces the oxadiazole ring with a direct 3,4-dichlorophenyl linkage.
  • Application : Used as a pesticide metabolite (propanil derivative), contrasting sharply with the anticancer focus of the target compound .

Iprodione Metabolite Isomer

N-(3,5-Dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide shares the dichlorophenyl-carboxamide motif but incorporates an imidazolidine ring. This structure is associated with fungicidal activity, highlighting the role of heterocycle choice in determining biological targets .

Functional Analogues in Bioactivity

Tetrazole- and Triazole-Based Ureas

Compounds like N-5-tetrazolyl-N′-arylurea derivatives (e.g., 2h, 2j, 2m) and N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas exhibit:

  • Structural Similarities : Carboxamide or urea linkages with aryl groups.
  • Bioactivity : These act as plant growth regulators, with 2h and 2j showing strong auxin-like activity. Their mechanisms differ fundamentally from the oxadiazole compound’s anticancer action, underscoring the importance of the oxadiazole core in cytotoxicity .

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity
Target Compound C₁₂H₁₀Cl₂N₃O₂ 314.13 Not reported Anticancer (Hep-G2)
Compound 7c C₁₆H₁₇N₅O₂S₂ 375 134–136 Undisclosed
Cypromid C₁₀H₈Cl₂NO 228.08 Not reported Pesticide metabolite
PSN375963 C₁₅H₂₂N₃O 260.36 Not reported GPCR modulation

Table 2. Anticancer Activity Comparison

Compound Cell Line (IC50, µg/mL) Selectivity
Target Compound Hep-G2: 2.46; MCF7: >10 Liver cancer
AM251 Not tested Cannabinoid receptor antagonist

Key Research Findings

  • Structural Determinants : The 2,4-dichlorophenyl group enhances lipophilicity and π-π stacking, while the cyclopropane ring imposes conformational rigidity, critical for binding to cancer cell targets .
  • Substituent Effects : Bulky groups (e.g., butylcyclohexyl in PSN375963) shift activity toward GPCRs, whereas smaller substituents (e.g., cyclopropane) favor cytotoxicity .

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the 2,4-dichlorophenyl group enhances its lipophilicity and biological activity. Its structural formula can be represented as follows:

C10H8Cl2N4O1\text{C}_{10}\text{H}_{8}\text{Cl}_{2}\text{N}_{4}\text{O}_{1}

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often includes:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Substitution reactions to introduce the cyclopropanecarboxamide moiety.
  • Purification through techniques such as recrystallization or chromatography.

Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. In a study evaluating various oxadiazole derivatives against human cancer cell lines (MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; DU-145 for prostate cancer), compounds similar to this compound showed promising results with IC50 values indicating potent cytotoxicity against these cell lines .

CompoundCell LineIC50 (µM)
7aMCF-710
7bMDA-MB-23115
7cA54912
7dDU-1458

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. In one experiment using the carrageenan-induced rat paw edema model, several synthesized compounds demonstrated significant anti-inflammatory effects compared to indomethacin (a standard anti-inflammatory drug). The results indicate that modifications at the 2 and 5 positions of the oxadiazole ring enhance anti-inflammatory properties .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, this compound exhibits:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Analgesic Effects : Demonstrated pain-relieving properties in animal models.
  • Antiparasitic Activity : Shown efficacy against certain parasitic infections .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study conducted on a series of oxadiazole derivatives highlighted that compounds with halogen substitutions at the phenyl ring significantly improved anticancer activity compared to their non-halogenated counterparts. The presence of the dichlorophenyl group was particularly noted for enhancing cytotoxicity against breast cancer cells .
  • Research on Anti-inflammatory Effects : Another research effort focused on the synthesis of various substituted oxadiazoles revealed that certain configurations led to greater inhibition of inflammation markers in vivo. The study concluded that specific substitutions could be strategically employed to optimize therapeutic effects .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide?

  • Methodological Answer : Synthesis typically involves cyclopropanecarboxamide coupling to a pre-formed 1,3,4-oxadiazole ring. Key steps include:

  • Amide bond formation : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link cyclopropanecarboxylic acid to the oxadiazole amine group .
  • Oxadiazole ring formation : Cyclize a thiosemicarbazide intermediate via dehydrative agents (e.g., POCl₃ or H₂SO₄) under reflux .
  • Optimization : Adjust reaction temperature (80–120°C), solvent (DMF or acetonitrile), and catalyst (e.g., pyridine) to improve yields (>70%) and purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : Confirm proton environments (e.g., cyclopropane protons at δ 1.2–1.5 ppm, oxadiazole protons at δ 8.1–8.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 366.1 for C₁₃H₁₀Cl₂N₃O₂) .
  • X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., oxadiazole ring planarity <5° deviation) .

Q. What are the recommended protocols for assessing preliminary biological activity?

  • Methodological Answer : Screen against standard models:

  • Antimicrobial assays : Use broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Dosage : Test concentrations from 1–100 µM, with DMSO as a solvent control (<0.1% v/v) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the oxadiazole ring influence bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Electron-withdrawing groups (e.g., 2,4-dichlorophenyl): Enhance antimicrobial activity by increasing electrophilicity and target binding (MIC reduced by 40% vs. non-halogenated analogs) .
  • Steric effects : Bulky substituents (e.g., cyclopropane) reduce solubility but improve membrane permeability (logP ~3.2) .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enoyl-ACP reductase .

Q. How can contradictory results in cytotoxicity studies be resolved?

  • Methodological Answer : Address variability via:

  • Assay standardization : Control cell passage number, serum concentration, and incubation time .
  • Metabolic profiling : Use LC-MS to identify metabolites (e.g., oxidative degradation products) that may interfere with results .
  • Dose-response validation : Replicate IC₅₀ measurements across 3+ independent experiments .

Q. What strategies are effective for improving aqueous solubility without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or glycoside moieties at the cyclopropane carboxamide group .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm, PDI <0.2) to enhance bioavailability .
  • Co-solvent systems : Test cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v to increase solubility >5 mg/mL .

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